molecular formula C24H29N7O6S B1683656 CO-Trimoxazole CAS No. 8064-90-2

CO-Trimoxazole

Cat. No.: B1683656
CAS No.: 8064-90-2
M. Wt: 543.6 g/mol
InChI Key: WZRJTRPJURQBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Co-trimoxazole is a fixed-dose antibiotic combination of trimethoprim (a dihydrofolate reductase inhibitor) and sulfamethoxazole (a sulfonamide that blocks dihydrofolate synthesis). This dual mechanism synergistically disrupts bacterial folate metabolism, providing broad-spectrum activity against Gram-positive and Gram-negative pathogens . It is widely used for:

  • Bacterial infections: Urinary tract infections (UTIs), respiratory tract infections, and Pneumocystis jirovecii pneumonia (PCP) prophylaxis in immunocompromised patients .
  • Malaria: Prophylaxis and treatment in HIV-endemic regions, reducing mortality in HIV/TB co-infected patients by 40–63% .

Scientific Research Applications

Treatment of Bacterial Infections

Co-trimoxazole is effective against a range of bacterial infections, including:

  • Respiratory Tract Infections : It has been shown to be effective in treating pneumonia and other respiratory infections, particularly in children. A study indicated a significant difference in treatment outcomes when comparing this compound with amoxicillin, where this compound demonstrated a higher treatment failure rate (39.05% vs. 8.09% for amoxicillin) .
  • Severe Infections : this compound has been utilized in managing severe infections such as septicemia, typhoid fever, and acute brucellosis. Its broad antibacterial spectrum makes it suitable for treating serious infections .
  • Skin and Soft Tissue Infections : It is also indicated for skin and soft tissue infections, where it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Prophylactic Use in Immunocompromised Patients

This compound plays a crucial role in prophylaxis for patients with weakened immune systems, particularly those with HIV/AIDS:

  • HIV-Related Infections : Randomized clinical trials have shown that this compound prophylaxis reduces mortality rates by 43% and hospital admissions by 23% among HIV-infected individuals . The drug is effective against Pneumocystis jirovecii pneumonia, a common opportunistic infection in these patients.
  • Tuberculosis : In patients with active tuberculosis, this compound prophylaxis has been linked to a 45% reduction in mortality compared to placebo . This highlights its importance in managing co-infections prevalent in regions with high HIV and tuberculosis incidence.

Resistance Patterns and Efficacy Over Time

Despite its efficacy, there are growing concerns regarding bacterial resistance to this compound:

  • Resistance Trends : Studies indicate an increasing resistance trend among common pathogens such as Streptococcus pneumoniae, with resistance rates reported as high as 78% in certain regions . This highlights the need for ongoing surveillance and prudent use of this compound.
  • Clinical Effectiveness : Despite resistance issues, this compound remains a viable option for many infections due to its cost-effectiveness compared to other antibiotics .

Case Studies and Clinical Trials

Several studies provide insights into the real-world applications of this compound:

StudyObjectiveFindings
JAMA Trial (2020)Efficacy in Idiopathic Pulmonary FibrosisSuggested improvement in clinical outcomes; however, survival benefits were inconclusive .
Cochrane Review (2013)Comparison with AmoxicillinHigher treatment failure rates with this compound; significant differences noted .
WHO Study (2020)Prophylaxis in HIV PatientsDemonstrated significant reduction in mortality and hospital admissions .
MRSA Study (2010)Efficacy vs. VancomycinSimilar safety profiles; lower relapse rates observed with this compound .

Biological Activity

Co-Trimoxazole, a combination of trimethoprim and sulfamethoxazole, is a widely used antibiotic with significant biological activity against a range of bacterial infections. This article delves into its mechanism of action, efficacy, resistance patterns, and clinical applications, supported by data tables and relevant case studies.

This compound exerts its antibacterial effects through a synergistic mechanism. Trimethoprim inhibits dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis, while sulfamethoxazole inhibits dihydropteroate synthase, preventing folate synthesis. This dual action effectively disrupts the bacterial growth process.

Efficacy Against Infections

This compound is effective against various pathogens, including Staphylococcus aureus , Escherichia coli , and Pneumocystis jirovecii . Its clinical effectiveness has been documented in several studies:

Pathogen Efficacy Rate Study Reference
Staphylococcus aureus61% clinical response
Escherichia coli39.05% treatment failure
Pneumocystis jirovecii45% mortality reduction in HIV patients

Resistance Patterns

Despite its effectiveness, the emergence of antibiotic resistance poses a significant challenge. Studies indicate that this compound can lead to increased prevalence of resistance genes among treated populations. For instance, research on HIV-infected individuals showed that this compound treatment resulted in significantly higher resistance gene diversity compared to untreated controls .

Clinical Case Studies

  • Pneumocystis Pneumonia in HIV Patients :
    A study highlighted the effectiveness of this compound prophylaxis in reducing mortality among adults with HIV and tuberculosis. The trial demonstrated a 45% reduction in mortality for those receiving this compound compared to placebo .
  • Bone Infection Model :
    In an experimental model assessing this compound against staphylococcal foreign-body infections, the minimum inhibitory concentration (MIC) was determined to be significantly affected by the presence of thymidine, indicating potential limitations in its efficacy under certain conditions .
  • Treatment Failures :
    A comparative study between this compound and Amoxicillin noted that treatment failure rates were significantly higher with this compound (39.05%) compared to Amoxicillin (8.09%), suggesting that while it remains a valuable option, its efficacy may be compromised in certain clinical scenarios .

Safety Profile

While generally well-tolerated, this compound can cause adverse effects such as bone marrow suppression and hypersensitivity reactions. In one case study, patients experienced significant improvements following treatment; however, some required discontinuation due to side effects .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing comparative efficacy studies between co-trimoxazole and other antibiotics (e.g., ciprofloxacin) in bacterial infections?

  • Use randomized controlled trials (RCTs) with double-blind protocols to minimize bias . Define primary endpoints such as mortality reduction, bacterial clearance rates, or adverse events. Stratify participants by clinical factors (e.g., CD4 count in HIV co-infection studies) to control for confounding variables . For example, in a tuberculosis-HIV co-infection trial, this compound reduced mortality with a hazard ratio of 0.79 (95% CI: 0.63–0.99) .

Q. How are pharmacopeial standards applied to evaluate the quality of this compound formulations in resource-limited settings?

  • High-performance liquid chromatography (HPLC) is the gold standard for quantifying active pharmaceutical ingredients (APIs) like sulfamethoxazole (SMX) and trimethoprim (TMP). Fluorescence derivative spectroscopy (FDS) may serve as a cost-effective alternative for tablets but is unreliable for suspensions . Pharmacopeial limits (90–110% API content) should be enforced, as 60% of tablets and 40% of suspensions met these criteria in recent studies .

Q. What statistical approaches are essential for analyzing clinical trial data on this compound prophylaxis in immunocompromised populations?

  • Use Cox regression models to assess time-to-event outcomes (e.g., mortality) and account for adherence variability. For example, a per-protocol analysis of HIV patients showed a hazard ratio of 0.65 (95% CI: 0.45–0.93) when adherence exceeded 90% . Logistic regression can identify predictors of adverse events, such as hypoglycemia in patients co-administered sulfonylureas .

Advanced Research Questions

Q. How can researchers determine the optimal timing for initiating this compound prophylaxis in HIV patients receiving antiretroviral therapy (ART)?

  • Conduct cohort studies with longitudinal follow-up to evaluate mortality and opportunistic infection rates. The DART trial found no benefit in stopping prophylaxis after 1 year of ART, emphasizing sustained use in sub-Saharan Africa . Stratify analyses by CD4 count thresholds (e.g., <200 vs. ≥200 cells/μL) to identify subpopulations with differential benefits .

Q. What methodologies are used to assess the impact of this compound on gut microbiome disruption and antimicrobial resistance (AMR) in long-term prophylaxis?

  • Combine metagenomic sequencing (for microbiome diversity) with antimicrobial susceptibility testing of pathogens like Streptococcus pneumoniae. Operational research should track AMR patterns in populations with high prophylaxis uptake, as recommended by WHO .

Q. How do drug-drug interactions between this compound and sulfonylureas influence hypoglycemia risk, and what statistical tools are used to quantify this?

  • Retrospective cohort studies using logistic regression can adjust for confounders like renal function and dosing schedules. A study mapping prescription rates across U.S. hospital referral regions (HRRs) found significant geographic variability, highlighting the need for region-specific guidelines .

Q. What strategies resolve contradictory findings in meta-analyses evaluating this compound’s efficacy across diverse populations?

  • Perform sensitivity analyses by excluding low-quality studies and subgroup analyses by region or patient characteristics. For example, subgrouping trials by antibiotic type (erythromycin vs. This compound) clarified heterogeneity in pneumonia treatment outcomes .

Q. How can researchers address adherence decay in long-term cohort studies on this compound prophylaxis?

  • Implement pill-count audits and electronic monitoring systems. The DART trial reported declining adherence over time, necessitating per-protocol analyses to distinguish drug efficacy from real-world usage patterns .

Q. What regulatory considerations apply when designing multi-country studies on this compound formulations?

  • Align protocols with national pharmacopeias (e.g., Ukraine’s State Register of Medicinal Products) and use content analysis of drug registries to identify regional manufacturing disparities. Ukrainian firms dominate this compound production in their market, underscoring the need for harmonized quality standards .

Q. Methodological Recommendations

  • Use PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure research questions .
  • For pharmacokinetic studies, prioritize HPLC for API quantification and validate findings with mass spectrometry in contested cases .
  • In observational studies, employ propensity score matching to reduce selection bias when comparing prophylaxis regimens .

Comparison with Similar Compounds

Comparison with Similar Antibacterial Agents

Vancomycin

  • MRSA Pneumonia: Co-trimoxazole showed comparable efficacy to vancomycin in one trial (similar clinical cure rates) . Conversely, another study reported superior efficacy with vancomycin, attributed to better tissue penetration and safety .
  • Safety : this compound has higher rates of adverse events (e.g., rash, hepatotoxicity) but similar treatment discontinuation rates due to toxicity .

Fosfomycin and Gentamicin

  • Staphylococcal Infections: Fosfomycin demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) but requires combination therapy (e.g., with vancomycin) to mitigate resistance . Gentamicin (an aminoglycoside) is effective against staphylococci but has a 5.5% resistance rate in S. aureus. Aerosolized gentamicin is recommended for MRSA pneumonia in combination regimens .

Finafloxacin

  • In Vitro Activity :
    • Against Burkholderia mallei, finafloxacin showed lower MIC values (0.5–2 µg/mL at pH 5–7) compared to this compound (8–32 µg/mL). Finafloxacin also exhibited bactericidal effects at lower concentrations .

Comparison with Other Sulfonamides

Sulphapyridine (SP)

  • Rheumatoid Arthritis: In a 24-week trial, SP significantly improved disease activity (e.g., reduced joint swelling), while this compound only lowered serum IgM levels without clinical benefit . SP’s efficacy suggests sulfonamides may act via non-antimicrobial mechanisms (e.g., immunomodulation) in autoimmune conditions .

Co-Trimazine and Sulphalene

  • UTIs: this compound and co-trimazine (another trimethoprim-sulfonamide combo) showed similar efficacy, but sulphalene (a long-acting sulfonamide) was inferior and excluded from further trials .

Resistance Profiles

This compound resistance varies geographically and by pathogen:

Pathogen/Region Resistance Rate Key Findings Reference
S. aureus (Global) 5.5–56% Higher resistance in MRSA strains
E. coli (Malawi) 60–77% (1999–2001) Rising resistance linked to prophylaxis
Non-typhoidal Salmonella (India) 56% High resistance to first-line antibiotics
P. jirovecii Rare Prophylaxis remains effective in HIV/TB

Clinical Utility in Special Populations

  • HIV/TB Co-Infection :
    • This compound prophylaxis reduces mortality by 46–63% in sub-Saharan Africa, independent of antiretroviral therapy .
  • Malaria :
    • Daily prophylaxis in pregnant HIV+ women reduces placental malaria by 39% .

Properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRJTRPJURQBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73306-81-7
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73306-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0032233
Record name Trimethoprim/sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8064-90-2
Record name Sulfamethoxazole-trimethoprim mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=8064-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole mixture with trimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CO-Trimoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethoprim/sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHOPRIM/SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CO-Trimoxazole
CO-Trimoxazole
CO-Trimoxazole
CO-Trimoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.